Urocanic acid
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Overview
Description
Urocanic acid is a naturally occurring compound found predominantly in the skin. It is an intermediate in the catabolism of L-histidine, an amino acid. This compound exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. The trans form is more common and is known for its role in absorbing ultraviolet radiation, acting as a natural sunscreen .
Mechanism of Action
Target of Action
Urocanic acid (UCA) is an intermediate in the catabolism of L-histidine . It is synthesized in the skin, liver, and brain . The primary targets of UCA are the enzymes histidine ammonialyase (also known as histidase or histidinase) and urocanate hydratase (or urocanase) .
Mode of Action
UCA is formed from L-histidine through the action of histidine ammonialyase by elimination of ammonium . In the liver, UCA is transformed by urocanate hydratase to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid (cis-UCA) . The cis form is known to activate regulatory T cells .
Biochemical Pathways
UCA is a part of the metabolic pathway from L-histidine to glutamic acid . It is formed from L-histidine by the action of histidine ammonialyase, and in the liver, it is further metabolized by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .
Pharmacokinetics
The pharmacokinetics of UCA involve its synthesis in the skin, liver, and brain, and its transformation in the liver . Inherited deficiency of urocanase leads to elevated levels of UCA in the urine, a condition known as urocanic aciduria .
Result of Action
UCA has multiple roles in health and disease. It acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .
Action Environment
UCA is found predominantly in the stratum corneum of the skin, where it acts as a major natural moisturizing factor and maintains its acid pH . It is likely that most of it is derived from filaggrin catabolism, a histidine-rich protein . UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The environment, particularly UV radiation, plays a significant role in influencing UCA’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .
Cellular Effects
This compound is found predominantly in the stratum corneum of the skin where it acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from L-histidine by the enzyme histidine ammonia-lyase . This reaction involves the elimination of ammonium. In the liver, this compound is further metabolized by the enzyme urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .
Temporal Effects in Laboratory Settings
It is known that this compound can be converted to cis-urocanic acid when exposed to UVB radiation .
Dosage Effects in Animal Models
It is known that this compound was first isolated from the urine of a dog .
Metabolic Pathways
This compound is involved in the metabolic pathway of L-histidine catabolism . It is formed from L-histidine by the action of histidine ammonia-lyase and is further metabolized in the liver by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .
Transport and Distribution
It is known that this compound is found predominantly in the stratum corneum of the skin .
Subcellular Localization
It is known that this compound is found predominantly in the stratum corneum of the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: This enzyme catalyzes the elimination of ammonium from L-histidine, resulting in the formation of urocanic acid .
Industrial Production Methods: In industrial settings, this compound can be produced through microbial fermentation processes. Specific strains of bacteria or yeast that express histidine ammonialyase are cultured in a medium containing L-histidine. The enzyme converts L-histidine to this compound, which is then extracted and purified .
Types of Reactions:
Isomerization: this compound undergoes photoisomerization when exposed to ultraviolet radiation, converting from the trans form to the cis form.
Common Reagents and Conditions:
Ultraviolet Radiation: Used for the photoisomerization of trans-urocanic acid to cis-urocanic acid.
Enzymes: Histidine ammonialyase for synthesis and urocanate hydratase for further metabolism.
Major Products:
Cis-Urocanic Acid: Formed from the photoisomerization of trans-urocanic acid.
4-Imidazolone-5-Propionic Acid: Formed from the hydration of this compound in the liver.
Scientific Research Applications
Urocanic acid has several scientific research applications:
Comparison with Similar Compounds
Cinnamic Acids: Like urocanic acid, cinnamic acids are used as ultraviolet filters in sunscreens.
Mycosporine-like Amino Acids: These compounds also absorb ultraviolet radiation and are used in sunscreen formulations.
Uniqueness of this compound: this compound is unique due to its dual role as a natural sunscreen and an immunosuppressive agent. Its ability to isomerize upon ultraviolet exposure and activate regulatory T cells sets it apart from other ultraviolet-absorbing compounds .
Properties
CAS No. |
104-98-3 |
---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate |
InChI |
InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; |
InChI Key |
QOBBBAYBOIGDFM-SEPHDYHBSA-N |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O.O.O |
SMILES |
C1=C(NC=N1)C=CC(=O)O |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O.O.O |
melting_point |
225 °C |
104-98-3 | |
physical_description |
Solid |
solubility |
1.5 mg/mL at 17 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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